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Compound of Interest

Compound Name: UBP512

CAS No.: 1333112-78-9

Cat. No.: B611533

Get Quote

Part 1: Pharmacological Profile & Mechanism
UBP512 (9-iodophenanthrene-3-carboxylic acid) is a synthetic allosteric modulator of the N-

methyl-D-aspartate (NMDA) receptor. Unlike competitive antagonists (e.g., AP5) that bind the

glutamate/glycine site, UBP512 binds to the amino-terminal domain (ATD) interface, allowing

for subtype-specific modulation.

Mechanism of Action[2][3][4]
GluN2A Subunits: Acts as a positive allosteric modulator (PAM). It increases the open

probability of GluN2A-containing receptors, though the effect is modest (~125% potentiation)

and requires higher concentrations.

GluN2C / GluN2D Subunits: Acts as a negative allosteric modulator (NAM). It inhibits these

receptors with an IC₅₀ of approximately 50 µM.[3]

GluN2B Subunits: Exhibits negligible activity, making it a useful tool to distinguish GluN2A-

mediated currents from GluN2B-mediated currents when used in conjunction with GluN2B-

selective antagonists (e.g., Ro25-6981 or Ifenprodil).
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Signaling Pathway Diagram
The following diagram illustrates the differential modulation of NMDA receptor subtypes by

UBP512 within the hippocampal circuit.
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Caption: UBP512 differentially modulates NMDA receptor subtypes, potentiating GluN2A while

inhibiting GluN2C/D isoforms.[1][2][4][5]

Part 2: Concentration Optimization Matrix
The optimal concentration of UBP512 depends on the specific physiological question. In

hippocampal slices, GluN2A is dominant at mature CA3-CA1 synapses, while GluN2B is more

prevalent extrasynaptically or in immature tissue. GluN2C/D are often restricted to

interneurons.
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Experimental Goal Rec. Concentration Rationale & Notes

Inhibit GluN2C/D 50 - 100 µM

Effectively silences GluN2C/D

receptors (IC₅₀ ≈ 50 µM) on

interneurons without

significantly altering GluN2B

responses.

Potentiate GluN2A 100 - 300 µM

Required for visible

potentiation of GluN2A EPSCs.

Warning: At >100 µM, non-

specific effects or off-target

inhibition may occur. Use with

caution.

Isolate GluN2A 50 µM (+ Ro25-6981)

Co-application with a GluN2B

antagonist (e.g., Ro25-6981, 1

µM) and UBP512 (to block

C/D) isolates the pure GluN2A

current.

LTP Studies 50 - 100 µM

Used to determine if induction

depends on GluN2C/D

subtypes (often found in

interneurons regulating feed-

forward inhibition).

Solubility & Handling
Molecular Weight: 348.14 g/mol

Solubility: Soluble in DMSO (up to 100 mM). Poorly soluble in water.

Stock Preparation: Prepare a 50 mM stock in 100% DMSO. Aliquot and store at -20°C.

Working Solution: Dilute into Artificial Cerebrospinal Fluid (ACSF) immediately before use.

Ensure final DMSO concentration is < 0.1% to avoid solvent effects.
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Part 3: Detailed Experimental Protocol
Objective: Isolate GluN2A-mediated field Excitatory Postsynaptic Potentials (fEPSPs) in the

CA1 region of acute hippocampal slices.

Materials
UBP512 (Stock: 50 mM in DMSO).

Ro25-6981 (GluN2B antagonist, Stock: 10 mM in DMSO).

Picrotoxin (GABA-A antagonist, 100 µM).

ACSF: (in mM) 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1 MgCl₂, 2 CaCl₂, 10 D-

Glucose; carbogenated (95% O₂ / 5% CO₂).

Workflow Diagram
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Caption: Experimental workflow for isolating GluN2A-dependent synaptic responses using

UBP512.

Step-by-Step Procedure
Slice Preparation:
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Prepare acute transverse hippocampal slices (300-400 µm) from mice/rats using standard

vibratome cutting in ice-cold sucrose-based cutting solution.

Recover slices in ACSF at 32°C for 30 minutes, then at room temperature for at least 1

hour.

Baseline Recording:

Transfer slice to the recording chamber. Perfuse with oxygenated ACSF (2-3 mL/min) at

30-32°C.

Place a recording electrode (glass pipette filled with ACSF, 1-2 MΩ) in the stratum

radiatum of CA1.

Place a stimulating electrode (bipolar tungsten) on the Schaffer collaterals.

Stimulate at 0.033 Hz (once every 30s) to establish a stable baseline fEPSP slope for at

least 20 minutes.

Note: Add Picrotoxin (100 µM) to block GABA-A inhibition if studying pure excitatory drive.

Drug Application (Isolation Mode):

To isolate GluN2A currents, switch perfusion to ACSF containing:

1 µM Ro25-6981 (Blocks GluN2B).

50 µM UBP512 (Blocks GluN2C/D).

Perfuse for 15-20 minutes to ensure complete tissue penetration.

Observation: You may see a slight reduction in fEPSP if GluN2B/C/D contributed to the

baseline, though basal transmission is largely AMPA-mediated. To see the NMDA

component, you must either use low-Mg²⁺ ACSF or depolarize the cell (in patch clamp).

Induction / Measurement:
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For LTP: Apply Theta Burst Stimulation (TBS) or High-Frequency Stimulation (HFS). The

remaining plasticity is predominantly GluN2A-dependent.

For NMDA/AMPA Ratio: Clamp neuron at +40 mV (patch clamp), measure the late

component (NMDA) in the presence of the drug cocktail.

Washout:

UBP512 is reversible. Wash with standard ACSF for 30-45 minutes to restore receptor

function.

Part 4: Troubleshooting & Controls
Issue Probable Cause Solution

Precipitation in Bath
High concentration / Cold

ACSF

Do not exceed 300 µM. Ensure

ACSF is warm (30-32°C).

Vortex stock vigorously before

dilution.

No Effect on Plasticity Low GluN2C/D expression

In adult CA1, GluN2C/D

expression is low. UBP512

effects are more prominent in

interneurons or developing

tissue.

Unexpected Inhibition Non-specific action

At >300 µM, UBP512 may

have off-target effects. Stick to

the 50-100 µM range for

inhibition specificity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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